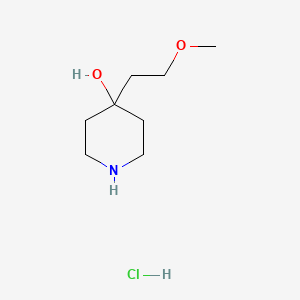![molecular formula C7H13ClN2O B13465781 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride is a bicyclic organic compound with the molecular formula C7H13ClN2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride typically involves the reaction of a dicarboxylic acid ester with a pyridine aldehyde and a primary amine. This reaction is followed by a catalytic reduction to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol, dichloromethane, and diethyl ether, along with reagents like sodium sulfate for drying and lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Catalytic reduction using reagents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride.
Solvents: Including ethanol, dichloromethane, and diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as an organic building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride include:
- 2-Azabicyclo[2.2.1]hept-5-en-3-one
- 3-Azabicyclo[3.2.1]octane hydrochloride
- 2-Azabicyclo[2.2.1]heptane
Uniqueness
What sets this compound apart from these similar compounds is its specific bicyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
3,6-diazabicyclo[3.2.2]nonan-7-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-1-2-6(9-7)4-8-3-5;/h5-6,8H,1-4H2,(H,9,10);1H |
Clave InChI |
MOTRDRWEVWRAIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCC1C(=O)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


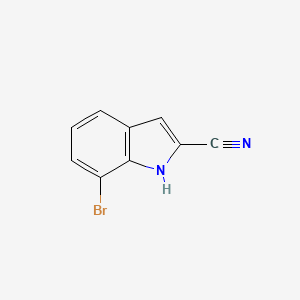
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
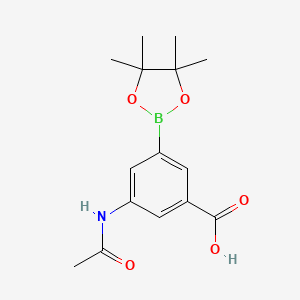
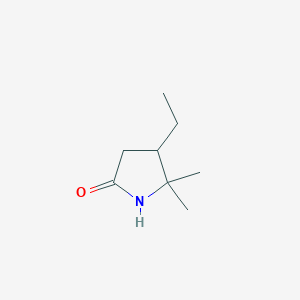
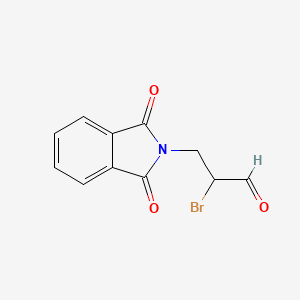
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)



![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
